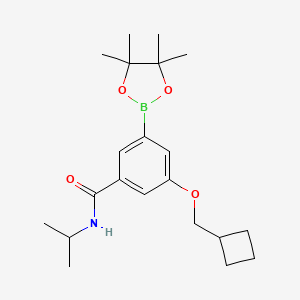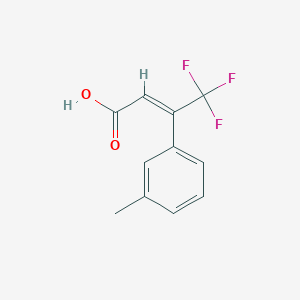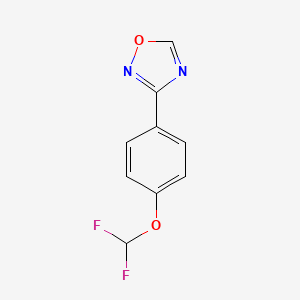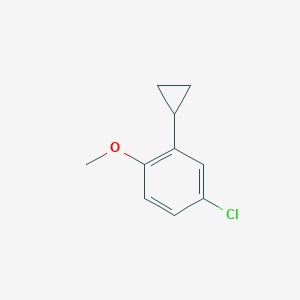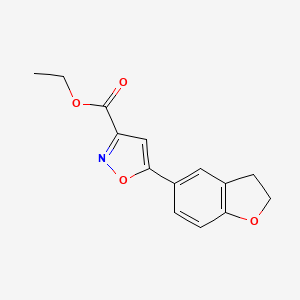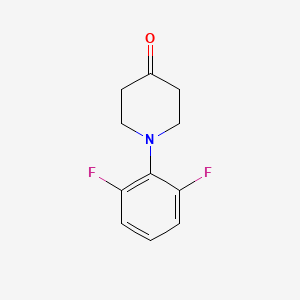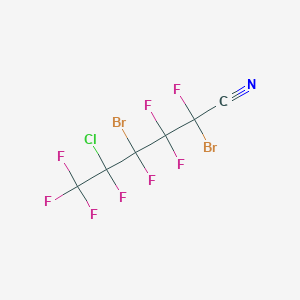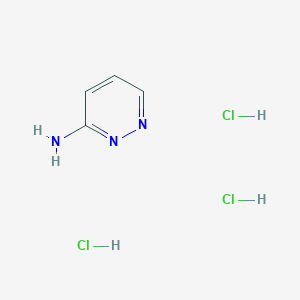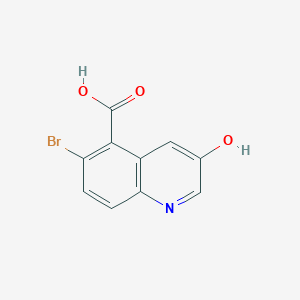![molecular formula C38H76NO4+ B13717543 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- CAS No. 138915-91-0](/img/structure/B13717543.png)
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- typically involves the reaction of trimethylamine with 1,2-dihydroxypropane, followed by esterification with hexadecanoic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the quaternary ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are commonly employed.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted ammonium compounds.
科学的研究の応用
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance the solubility of hydrophobic drugs.
Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.
Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- involves its ability to interact with lipid bilayers and proteins. The quaternary ammonium group interacts with negatively charged components, while the hydrophobic tails insert into lipid bilayers, disrupting their structure. This leads to increased permeability and solubilization of hydrophobic substances.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- Trimethyl-3-((1-oxoallyl)amino)propylammonium chloride
- 1,2-Dioleoyl-3-trimethylammonium-propane chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]- is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant. Its ability to enhance the solubility of hydrophobic substances in aqueous solutions sets it apart from other similar compounds.
特性
CAS番号 |
138915-91-0 |
|---|---|
分子式 |
C38H76NO4+ |
分子量 |
611.0 g/mol |
IUPAC名 |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium |
InChI |
InChI=1S/C38H76NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/q+1 |
InChIキー |
PBIYEBPNYDHBDF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


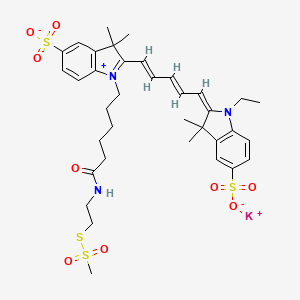
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
